molecular formula C26H25N3O5 B11422544 4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11422544
M. Wt: 459.5 g/mol
InChI Key: ZNLCSLDLOPEHBG-UHFFFAOYSA-N
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Description

4-(3,4-diethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-diethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core structure: Introduction of the 3,4-diethoxyphenyl, furan-2-ylmethyl, and 2-hydroxyphenyl groups through various coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization.
  • Catalysts to enhance reaction rates.
  • Purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and phenolic moieties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological assays: Used in assays to study enzyme inhibition, receptor binding, and other biological activities.

Medicine

    Drug development:

Industry

    Material science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-diethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 4-(3,4-diethoxyphenyl)-5-[(thiophen-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

The unique combination of functional groups in 4-(3,4-diethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H25N3O5/c1-3-32-20-12-11-16(14-21(20)33-4-2)25-22-23(18-9-5-6-10-19(18)30)27-28-24(22)26(31)29(25)15-17-8-7-13-34-17/h5-14,25,30H,3-4,15H2,1-2H3,(H,27,28)

InChI Key

ZNLCSLDLOPEHBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)OCC

Origin of Product

United States

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